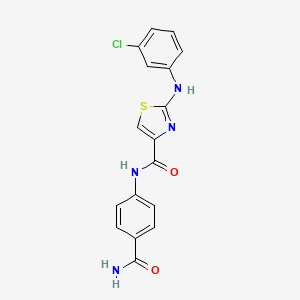

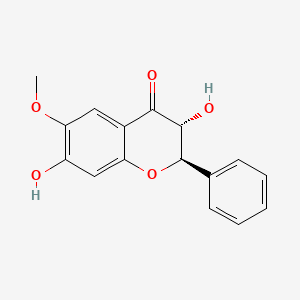

![molecular formula C18H21N3O5S2 B2527526 N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide CAS No. 872881-18-0](/img/structure/B2527526.png)

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper discusses the synthesis of N-(thiazol-2-yl) benzamide derivatives and their gelation behavior. The synthesis involves characterizing the role of methyl functionality and non-covalent interactions. Similarly, paper describes a green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as the reaction medium. Paper details the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides through condensation and cyclocondensation reactions. These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate benzenesulfonyl and thiophen-2-ylmethyl groups.

Molecular Structure Analysis

The molecular structure and supramolecular aggregation of benzamide derivatives are explored in paper , where different substituents on the benzamide ring lead to various modes of aggregation, such as π-π stacking and hydrogen bonding. This suggests that the target compound may also exhibit specific molecular conformations and supramolecular interactions based on its functional groups.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the target compound, they do provide examples of reactions involving similar structures. For instance, the gelation behavior of benzamide derivatives in paper and the antibacterial and antifungal activities of thiazolidin-3-yl-benzamides in paper indicate that the target compound may also participate in biological interactions and could potentially have similar applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and thiophene derivatives are not explicitly detailed in the provided papers. However, the stability and minimum gelator concentration (MGC) of the compounds in paper , as well as the antibacterial and antifungal activities in paper , suggest that the target compound may also possess distinct physical properties and biological activities. The solubility, stability, and reactivity of the compound could be inferred based on the behavior of structurally related compounds.

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

- A study by Ş. Küçükgüzel et al. (2013) focuses on the synthesis of novel derivatives with a similar structural motif to Celecoxib, a well-known anti-inflammatory drug. These derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One particular compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Chemical Synthesis and Reaction Mechanisms

- The work by Kim and Kim (2000) explores the synthesis of 3-alkylamino-5-arylthiophenes with a variety of substituents, demonstrating the versatility in modifying the thiophene moiety, which is structurally related to the thiophen-2-ylmethyl component of the compound . This study provides insights into the reaction mechanisms and potential applications in creating derivatives with desired properties (Kim & Kim, 2000).

Metal Complexes and Catalysis

- Research by F. Adhami et al. (2012) delves into the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium. This study highlights the structural and spectroscopic characterization of these complexes, which could have implications in catalysis and materials science, given the relevance of metal complexes in these fields (F. Adhami et al., 2012).

Anticancer Activity

- B. Ravinaik et al. (2021) focused on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against several cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, pointing to the potential of structurally related compounds in cancer therapy (B. Ravinaik et al., 2021).

Cross-Coupling Reactions

- The study by Sheng Zhao et al. (2015) on the copper-catalyzed oxidative C-H/C-H cross-coupling of benzamides and thiophenes, including those similar to the compound of interest, demonstrates a broad substrate scope and excellent tolerance of functional groups. This method could be instrumental in the synthesis of complex molecules for various applications (Sheng Zhao et al., 2015).

Propriétés

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c22-17(19-12-14-6-4-11-27-14)18(23)20-13-16-21(9-5-10-26-16)28(24,25)15-7-2-1-3-8-15/h1-4,6-8,11,16H,5,9-10,12-13H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXGRHWKZKPPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

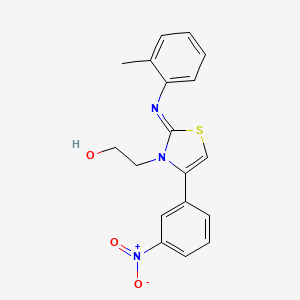

![ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2527446.png)

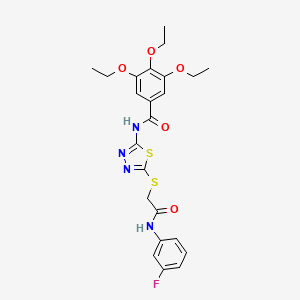

![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)

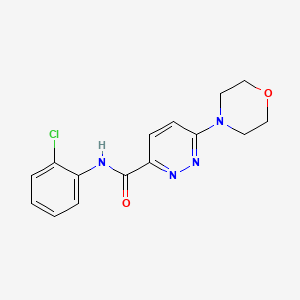

![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)

![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)

![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2527460.png)